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Introduction
Adhesion G protein-coupled receptors (aGPCRs) represent the second largest class of GPCRs

and are integral to a multitude of physiological processes, including organ development,

immune response, and cellular homeostasis.[1][2] A distinctive feature of aGPCRs is their

unique molecular architecture, comprising a large N-terminal ectodomain and a seven-

transmembrane (7TM) domain.[1][3] Most aGPCRs undergo autoproteolysis within a conserved

GPCR Autoproteolysis-Inducing (GAIN) domain, resulting in two non-covalently attached

fragments: the N-terminal fragment (NTF) and the C-terminal fragment (CTF), which includes

the 7TM domain.[1][2][4]

Activation of many aGPCRs, including GPR110 (also known as ADGRF1), is mediated by a

"tethered agonist" mechanism.[4][5][6] Following the dissociation of the inhibitory NTF, a short

peptide sequence at the N-terminus of the CTF, known as the stalk or Stachel peptide, is

unmasked.[3][5] This peptide then acts as an intramolecular agonist, binding to the orthosteric

pocket of the 7TM domain to trigger downstream G protein signaling.[2][3][4] The P12 peptide

is a synthetic 12-residue peptide (TSFSILMSPFVP) derived from this stalk region of GPR110

that can act as a potent agonist when applied exogenously.[1][6] This document provides an in-

depth technical overview of the P12 peptide binding site on GPR110, the quantitative aspects

of this interaction, and the experimental methodologies used for its characterization.
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The P12 Peptide Agonist Binding Site on GPR110
Cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structure of

GPR110 in its active state, complexed with various G proteins and bound by its tethered stalk

peptide.[2][4][7] These structures reveal that the P12 peptide, mimicking the native stalk, binds

within a highly hydrophobic orthosteric ligand-binding pocket formed by the transmembrane

helices (TM) and extracellular loops (ECL).

The binding pocket is comprised of residues from TM1, TM2, TM3, TM5, TM6, TM7, ECL1,

ECL2, and ECL3.[4] The stalk peptide adopts a twofold helix conformation as it inserts into this

pocket.[4]

Key interactions are driven by both hydrophobic and polar contacts:

Hydrophobic Core: The binding pocket is lined with numerous aromatic and hydrophobic

residues that form the primary interaction surface for the peptide. These include W8046.53,

F7475.39, Y6683.40, F8237.42, F6412.64, W734ECL2, and W737ECL2, which create the

bottom and sides of the pocket.[4] Additional hydrophobic residues such as L7445.36,

I8116.60, L5931.47, V5851.39, and V732ECL2 fill the remaining space, stabilizing the

complex.[4]

Polar Rim: The rim of the binding pocket contains several polar residues, including

T5891.43, T8106.59, R729ECL2, and H8207.39, which may contribute to the initial capture

and orientation of the peptide agonist.[4]

Structural comparisons show that the stalk peptide of GPR110 engages the receptor

preferentially using the TM1 and TM7 side of the orthosteric pocket in a "laydown" model,

which differs from the more perpendicular insertion seen with peptide ligands for other GPCRs

like the GLP1 receptor.[4]

Quantitative Analysis of P12-GPR110 Interaction
The interaction between the P12 peptide and GPR110 has been quantified primarily through

functional assays that measure downstream signaling upon receptor activation.

Functional Potency of P12 Peptide
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The potency of the synthetic P12 peptide has been determined in G protein activation assays.

Peptide
Agonist

Assay Type
G Protein
Measured

Receptor
Construct

EC50 (µM) Reference

GPR110 P12
[35S]-GTPγS

Binding
Gq

GPR110 7TM

S570M
~37 [6]

GPR110 P12

(100 µM)

NFAT-RE

Luciferase
Gq

GPR110

CTFΔstalk

Robust

Activation
[1]

GPR110 P12

(10 µM)

NFAT-RE

Luciferase
Gq

GPR110

CTFΔstalk
No Activation [1]

Impact of Mutations on GPR110 Activation
Site-directed mutagenesis studies on both the stalk peptide and the receptor's binding pocket

have identified critical residues for GPR110 activation. The results are often measured via

reporter gene assays, where a decrease in signal indicates impaired function.

Table 2.1: Effect of Stalk Peptide Mutations on GPR110 Signaling (Data summarized from

NFAT-RE Luciferase Assays)
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Mutation
Position (in
Stalk)

Original
Residue

Mutant
Residue

Effect on Gq
Signaling

Reference

P3' F569 A
Significantly

Reduced
[1]

P3' F569 L, M
Activity

Maintained
[1]

P3' F569 R, K, D, E
Activity

Abolished
[1]

P6' L572 A
Significantly

Reduced
[1]

P7' M573 A
Significantly

Reduced
[1]

Table 2.2: Effect of Receptor Binding Pocket Mutations on GPR110 Signaling (Data

summarized from NFAT-RE Luciferase Assays)
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Mutation
Position (in
GPR110)

Original
Residue

Mutant
Residue

Effect on Gq
Signaling

Reference

1.43 T589 A
Significantly

Reduced
[4]

2.64 F641 A
Significantly

Reduced
[4]

3.40 Y668 A
Significantly

Reduced
[4]

5.39 F747 A
Significantly

Reduced
[4]

6.53 W804 A
Significantly

Reduced
[4]

7.39 H820 A
Significantly

Reduced
[4]

7.42 F823 A
Significantly

Reduced
[4]

ECL2 R729 A
Significantly

Reduced
[4]

ECL2 W734 A
Significantly

Reduced
[4]

Signaling Pathways and Visualizations
GPR110 is a pleiotropic receptor capable of coupling to all four major G protein families: Gq,

Gs, Gi, and G12/13.[1][4] Activation by its stalk peptide initiates these distinct downstream

signaling cascades.

GPR110 Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10148833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Activation

G Protein Coupling

Downstream Effectors & Reporters

P12 Peptide
(Stalk Agonist)

GPR110 (ADGRF1)
7TM Domain

Binds to
Orthosteric Site

Gαq/11

Gαs

Gαi/o

Gα12/13

PLC → IP3/DAG → Ca²⁺

Adenylyl Cyclase
(Stimulated) → ↑cAMP

Adenylyl Cyclase
(Inhibited) → ↓cAMP

RhoGEF → RhoA

NFAT-RE Reporter

CRE Reporter

SRE Reporter

SRF-RE Reporter

Click to download full resolution via product page

Caption: GPR110 signaling pathways activated by the P12 peptide.

Tethered Agonist Activation Mechanism
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Caption: Logical flow of the GPR110 tethered agonist mechanism.
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Experimental Workflow: Reporter Gene Assay

1. Cell Culture
(e.g., HEK293)

2. Co-transfection
- GPR110 Construct (WT or Mutant)
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3. Incubation
(24-48 hours)

4. Stimulation
Add P12 Peptide (or vehicle)

5. Incubation
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7. Measure Luciferase Activity
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8. Data Analysis
(Normalize to control, calculate fold change)
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Caption: Workflow for a P12-induced GPR110 reporter gene assay.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are protocols for key experiments used to characterize the P12-GPR110 interaction.

Cell-Based Reporter Gene Assays
These assays are used to quantify the activation of specific G protein pathways.[1][4][8]

Cell Culture: Human Embryonic Kidney (HEK293) cells or a variant (e.g., HEKΔ6) are

cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

Transfection: Cells are seeded into 96-well plates. After 24 hours, they are co-transfected

using a reagent like Lipofectamine 2000. Each well receives a mixture of DNA including:

The GPR110 receptor construct (e.g., wild-type CTF, Δstalk mutant, or point mutant).

A reporter plasmid containing a response element linked to a luciferase gene (e.g., NFAT-

RE for Gq, CRE for Gs, SRE for Gi, SRF-RE for G12/13).

A control plasmid (e.g., Renilla luciferase) for normalization, if required.

Peptide Stimulation: 24-48 hours post-transfection, the culture medium is replaced with a

serum-free medium containing the desired concentration of the synthetic P12 peptide (or a

mutant version) or a vehicle control (e.g., DMSO).

Incubation: Cells are incubated with the peptide for 6-8 hours to allow for reporter gene

expression.

Lysis and Measurement: Cells are lysed, and a luciferase assay substrate (e.g., Dual-Glo

Luciferase Assay System) is added. Luminescence is measured using a plate reader.

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal (if

used) or total protein content. Results are typically expressed as relative luminescence units

(RLU) or fold change over the vehicle-treated control.
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Cryo-Electron Microscopy (Cryo-EM) Sample
Preparation and Imaging
This protocol outlines the general steps for determining the structure of the GPR110-G protein

complex.[4][7]

Protein Expression and Purification:

The GPR110-CTF construct and G protein subunits (e.g., Gαq, Gβ1, Gγ2) are co-

expressed in Sf9 insect cells using a baculovirus expression system.

The complex is solubilized from cell membranes using a detergent mixture (e.g., lauryl

maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).

The complex is purified using affinity chromatography (e.g., anti-FLAG M1 antibody resin),

followed by size-exclusion chromatography to ensure homogeneity. A stabilizing nanobody

(e.g., Nb35 for Gs/Gq) may be added during this process.

Grid Preparation: 3-4 µL of the purified complex at a concentration of 5-10 mg/mL is applied

to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grid). The grid is

then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark

IV).

Data Collection: The frozen grids are imaged on a Titan Krios transmission electron

microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

Automated data collection software like EPU is used to acquire thousands of movie

micrographs.

Image Processing and 3D Reconstruction:

Movie frames are aligned and dose-weighted using software like MotionCor2.

Contrast transfer function (CTF) parameters are estimated using CTFFIND4.

Particles are automatically picked, extracted, and subjected to 2D classification to remove

poor-quality particles.
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An initial 3D model is generated, followed by 3D classification and refinement in software

like RELION or cryoSPARC to obtain a high-resolution 3D density map.

Model Building: An atomic model of the GPR110-G protein complex is built into the refined

cryo-EM density map using software like Coot and refined using programs like Phenix.

Bioluminescence Resonance Energy Transfer (BRET)
Assay
The TRUPATH BRET assay is used to directly measure the interaction between an activated

GPCR and its cognate G protein.[1][4]

Constructs: The assay utilizes specific constructs:

GPR110 receptor tagged with a small peptide (e.g., SmBiT).

Gα subunit tagged with a large luciferase fragment (e.g., LgBiT).

Untagged Gβ and Gγ subunits.

Transfection: HEK293 cells are co-transfected with the GPR110-SmBiT construct and the

appropriate LgBiT-Gα, Gβ, and Gγ plasmids.

Assay Procedure: 48 hours post-transfection, cells are harvested and re-plated in a white 96-

well plate. The luciferase substrate (e.g., coelenterazine-h) is added.

BRET Measurement: The plate is immediately read on a luminometer capable of

simultaneously measuring the light emission at two different wavelengths (e.g., for the donor

and acceptor).

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor

emission. An increase in the BRET ratio indicates proximity between the receptor and the G

protein, signifying activation.

Conclusion
The interaction between the P12 peptide agonist and GPR110 is a well-characterized example

of the tethered agonism model central to aGPCR function. The binding site is a large,
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hydrophobic pocket within the 7TM domain, and specific residues in both the peptide and the

receptor are critical for robust activation.[1][4] The P12 peptide serves as a powerful

pharmacological tool to probe GPR110 signaling, which is remarkably pleiotropic, engaging all

major G protein families to initiate diverse downstream cellular responses.[4] The detailed

structural and functional data, supported by robust experimental protocols, provide a solid

framework for understanding GPR110-mediated physiology and for the rational design of novel

therapeutics targeting this important receptor class.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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